4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)27-19-10-7-17(8-11-19)22(26)23-18-9-12-20(16(3)14-18)24-13-5-4-6-21(24)25/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERERMDQJDFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant studies.
Chemical Structure and Synthesis
The compound features a benzamide structure with an isopropoxy group and a piperidinone moiety, which contribute to its pharmacological properties. The synthesis typically involves several steps, including:
- Formation of the Piperidinone Moiety : This is achieved through cyclization involving an amine and a carbonyl compound.
- Attachment of the Phenyl Group : Commonly done via a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
The compound is primarily investigated for its role as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. Its structural features facilitate binding to the active site of factor Xa, potentially leading to anticoagulant effects similar to those observed with other known inhibitors like apixaban and rivaroxaban.
Case Studies and Research Findings
- Anticoagulant Activity : In vitro studies have shown that compounds structurally related to this compound exhibit significant inhibition of factor Xa. For instance, modifications in the piperidinone structure have been linked to enhanced potency and selectivity towards factor Xa inhibition .
- Toxicity Assessment : A study evaluating toxicity in zebrafish embryos indicated that certain derivatives of similar benzamide structures displayed varying degrees of toxicity, suggesting that structural modifications can influence both efficacy and safety profiles .
- Structure-Activity Relationships (SAR) : Research has highlighted that the presence of specific substituents on the benzene ring significantly affects biological activity. For example, compounds lacking substituents at certain positions showed reduced efficacy against target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Potency (IC50) | Selectivity |
|---|---|---|---|
| This compound | Factor Xa inhibitor | TBD | High |
| Apixaban | Factor Xa inhibitor | 1.0 nM | Very High |
| Rivaroxaban | Factor Xa inhibitor | 0.5 nM | High |
Scientific Research Applications
4-Isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in pharmacology and medicinal chemistry, while providing insights into synthesis, mechanisms of action, and case studies.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. Research has shown that derivatives containing piperidinone structures can inhibit the growth of various cancer cell lines. For instance, compounds targeting specific pathways involved in cancer proliferation have been documented to induce apoptosis in malignant cells.
Antithrombotic Activity
By analogy with apixaban, a known anticoagulant, this compound may also influence the coagulation cascade. Apixaban works by inhibiting factor Xa, which is critical in thrombin generation and platelet aggregation. This suggests that similar compounds could be developed for therapeutic use in preventing thrombosis .
Neuropharmacological Effects
The piperidinone moiety has been associated with neuropharmacological activities, potentially offering benefits in treating neurological disorders. Compounds with similar structures have shown promise as modulators of neurotransmitter systems, indicating a possible application in conditions like anxiety and depression.
Table of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Carbonyl compounds, amines |
| 2 | Suzuki-Miyaura Coupling | Boronic acid derivatives, palladium catalyst |
| 3 | Amide Coupling | EDCI or HATU |
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of similar compounds significantly reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Pharmacokinetic Profile
Research on related compounds indicates favorable pharmacokinetic properties, including good bioavailability and low clearance rates. These characteristics are essential for ensuring effective therapeutic concentrations are achieved without excessive dosing .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Substituent Effects on Activity
- Methyl Substituents: In biphenyl benzamide derivatives (e.g., compounds 21–23, Table 2 of ), a 4-methyl group on the benzamide ring failed to enhance DNA gyrase inhibition (IC₅₀ >100 μM).
- Alkoxy Groups : Ethyl ester derivatives (e.g., I-6230, I-6473) in lack the isopropoxy group of the target compound. The bulkier isopropoxy substituent could improve metabolic stability compared to smaller alkoxy/ester groups .
Heterocyclic Moieties
- The 2-oxopiperidin-1-yl group in the target compound introduces a rigid, hydrogen-bond-capable structure absent in simpler heterocycles like pyridazine (I-6230) or isoxazole (I-6273). This feature may mimic the chromen or fluorophenyl groups in kinase inhibitors like Example 53 and motesanib, enhancing affinity for ATP-binding pockets .
Physicochemical and Pharmacokinetic Insights
- Solubility : The 2-oxopiperidine moiety may improve aqueous solubility relative to fully aromatic heterocycles (e.g., pyridazine in I-6230) due to its polar amide functionality.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling reactions. For example, the isopropoxy group can be introduced via alkylation using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Coupling the benzamide moiety to the substituted phenyl ring may require Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, with yields optimized by controlling reaction time (12–24 hours) and solvent polarity (e.g., THF or DCM) . Purification via column chromatography (chloroform:methanol = 3:1) or crystallization from diethyl ether improves purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For instance, the 2-oxopiperidin-1-yl group shows distinct signals at δ 2.5–3.5 ppm (piperidinyl protons) and δ 167–170 ppm (carbonyl carbon) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z 492.4 [M+H]⁺) and fragments to validate the backbone .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Cross-Validation : Compare density functional theory (DFT)-predicted reaction pathways (e.g., nucleophilic attack at the benzamide carbonyl) with experimental kinetic studies. Discrepancies in activation energy may arise from solvent effects, which can be modeled using COSMO-RS .
- Machine Learning : Train models on datasets of similar benzamide derivatives to predict optimal conditions (e.g., solvent, catalyst) and reconcile outliers .
Q. How does the 2-oxopiperidin-1-yl group influence pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- SAR Studies : Compare with analogs lacking the oxopiperidine ring (e.g., 4-isopropoxy-N-(3-methylphenyl)benzamide). The oxopiperidine enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in liver microsome assays .
- Molecular Dynamics : Simulate binding to kinase targets (e.g., PI3Kγ) to demonstrate hydrogen bonding between the oxopiperidine carbonyl and active-site residues (e.g., Lys833) .
Q. What methodologies assess the compound’s inhibitory effects on enzyme targets like phosphatases or kinases?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based phosphatase assays (e.g., pNPP substrate) or ADP-Glo™ kinase assays to measure IC₅₀ values. For example, pre-incubate the compound with recombinant enzyme (1–10 nM) and monitor activity loss over time .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PTP1B) to resolve binding modes and guide structure-based optimization .
Q. How can researchers design experiments to investigate metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- ADMET Profiling :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS. High clearance (>50% in 30 minutes) suggests need for prodrug strategies .
- In Vivo Toxicity : Administer escalating doses (10–100 mg/kg) to rodents and monitor organ histopathology and serum biomarkers (ALT, creatinine) over 14 days .
Q. What are critical considerations for scaling up synthesis from lab to pilot plant?
- Methodological Answer :
- Process Optimization : Replace batch reactors with continuous flow systems to improve heat/mass transfer and reduce reaction time (e.g., from 12 hours to 2 hours) .
- Purification Scaling : Substitute column chromatography with centrifugal partition chromatography (CPC) or crystallization under controlled cooling rates to maintain yield (>80%) .
Notes
- Methodological answers integrate synthesis, characterization, and computational strategies from peer-reviewed protocols and analogous compounds.
- Advanced questions emphasize interdisciplinary approaches (e.g., combining wet-lab experiments with AI-driven modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
